molecular formula C9H8BrClO B1517473 1-(4-Bromophenyl)-3-chloropropan-2-one CAS No. 1094842-70-2

1-(4-Bromophenyl)-3-chloropropan-2-one

Cat. No. B1517473
CAS RN: 1094842-70-2
M. Wt: 247.51 g/mol
InChI Key: VOMWRXLBUSAIKU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-chloropropan-2-one is a compound that contains a bromophenyl group and a chloropropanone group . The molecular weight of this compound is 199.045 .


Synthesis Analysis

The synthesis of bromophenyl methanone derivatives typically involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization. For instance, the synthesis of a related compound, 1,2-bis (4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4 (5H)-one, was achieved using a reaction involving methanol and pTsOH as a catalyst under microwave radiation.


Molecular Structure Analysis

The molecular structure of bromophenyl methanone derivatives is often confirmed by techniques such as X-ray crystallography . For example, the crystal structure of a related compound was determined to be triclinic with space group P-1 .


Chemical Reactions Analysis

The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.

Scientific Research Applications

Anticancer Potential

One significant application of compounds structurally related to "1-(4-Bromophenyl)-3-chloropropan-2-one" is in the field of medicinal chemistry, particularly in the development of anticancer agents. The compound "5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole" was identified as a novel apoptosis inducer through high-throughput screening, demonstrating activity against breast and colorectal cancer cell lines. This highlights the potential of halogenated compounds in the discovery of new anticancer agents (Zhang et al., 2005).

Optical and Electronic Properties

Halogenated chalcone derivatives, including those structurally similar to "1-(4-Bromophenyl)-3-chloropropan-2-one," have been studied for their linear and nonlinear optical properties. These properties are crucial for applications in optoelectronic devices and semiconductors. For instance, the study on "Linear, second and third order nonlinear optical properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives" showcases the potential of such compounds in enhancing the performance of various semiconductor devices due to their charge transport and optoelectronic properties (Shkir et al., 2019).

Antifungal Activity

Compounds related to "1-(4-Bromophenyl)-3-chloropropan-2-one" have also been evaluated for their antifungal activity, particularly against strains resistant to conventional treatments. The study "In Vitro Activities of 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones against Common and Emerging Yeasts and Molds" demonstrates the broad-spectrum antifungal activity of these compounds, highlighting their potential in addressing challenges in antifungal therapy (Buchta et al., 2004).

Safety and Hazards

The safety data sheet for a related compound, 1-(4-Bromophenyl)ethanol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(4-bromophenyl)-3-chloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMWRXLBUSAIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-chloropropan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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